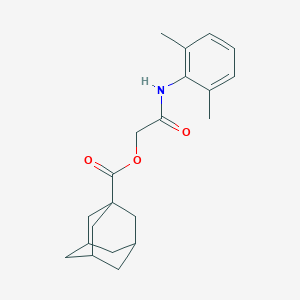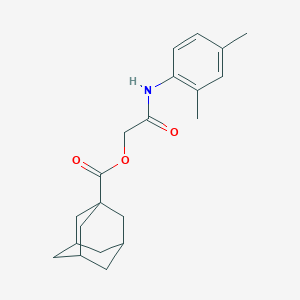![molecular formula C28H34N2O4S B305734 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. These mechanisms of action contribute to the compound's anti-inflammatory and anti-diabetic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has antioxidant properties, which protect cells from oxidative damage. It also has anti-inflammatory properties, which reduce inflammation in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It also has anti-diabetic properties, which improve insulin sensitivity and glucose uptake in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide in lab experiments include its high purity and stability, which ensure consistent results. It is also a versatile compound that can be used in various assays and experiments. However, the limitations of using this compound include its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. One direction is to study its potential as a drug for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with enzymes and proteins. Additionally, more research is needed to optimize the synthesis method and develop new formulations and drug delivery systems for this compound.
Synthesemethoden
The synthesis of 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2,4-thiazolidinedione, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2,6-dimethylaniline. These materials are reacted in the presence of various reagents and catalysts to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used to develop new drugs for the treatment of various diseases. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In biochemistry, this compound can be used to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in the progression of diseases. In pharmaceutical research, this compound can be used to develop new drug delivery systems and formulations.
Eigenschaften
Molekularformel |
C28H34N2O4S |
|---|---|
Molekulargewicht |
494.6 g/mol |
IUPAC-Name |
2-[(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H34N2O4S/c1-16-10-9-11-17(2)23(16)29-22(31)15-30-25(33)21(35-26(30)34)14-18-12-19(27(3,4)5)24(32)20(13-18)28(6,7)8/h9-14,32H,15H2,1-8H3,(H,29,31)/b21-14+ |
InChI-Schlüssel |
WOTGVSMKHWGFBX-KGENOOAVSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)

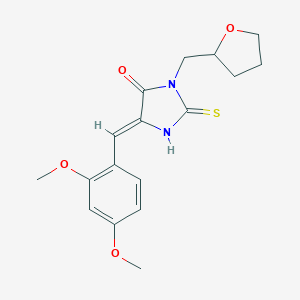
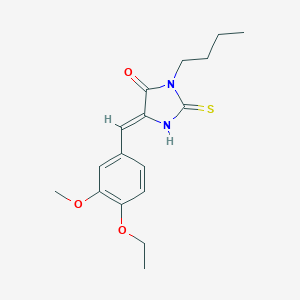
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
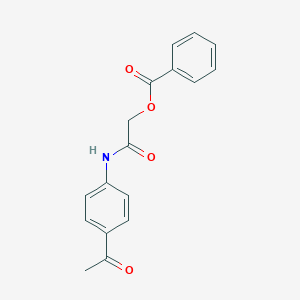
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
